

Application Notes and Protocols: Polymyxin B Nonapeptide Checkerboard Assay for Antibiotic Synergy

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Compound of Interest

Compound Name: *polymyxin B nonapeptide*

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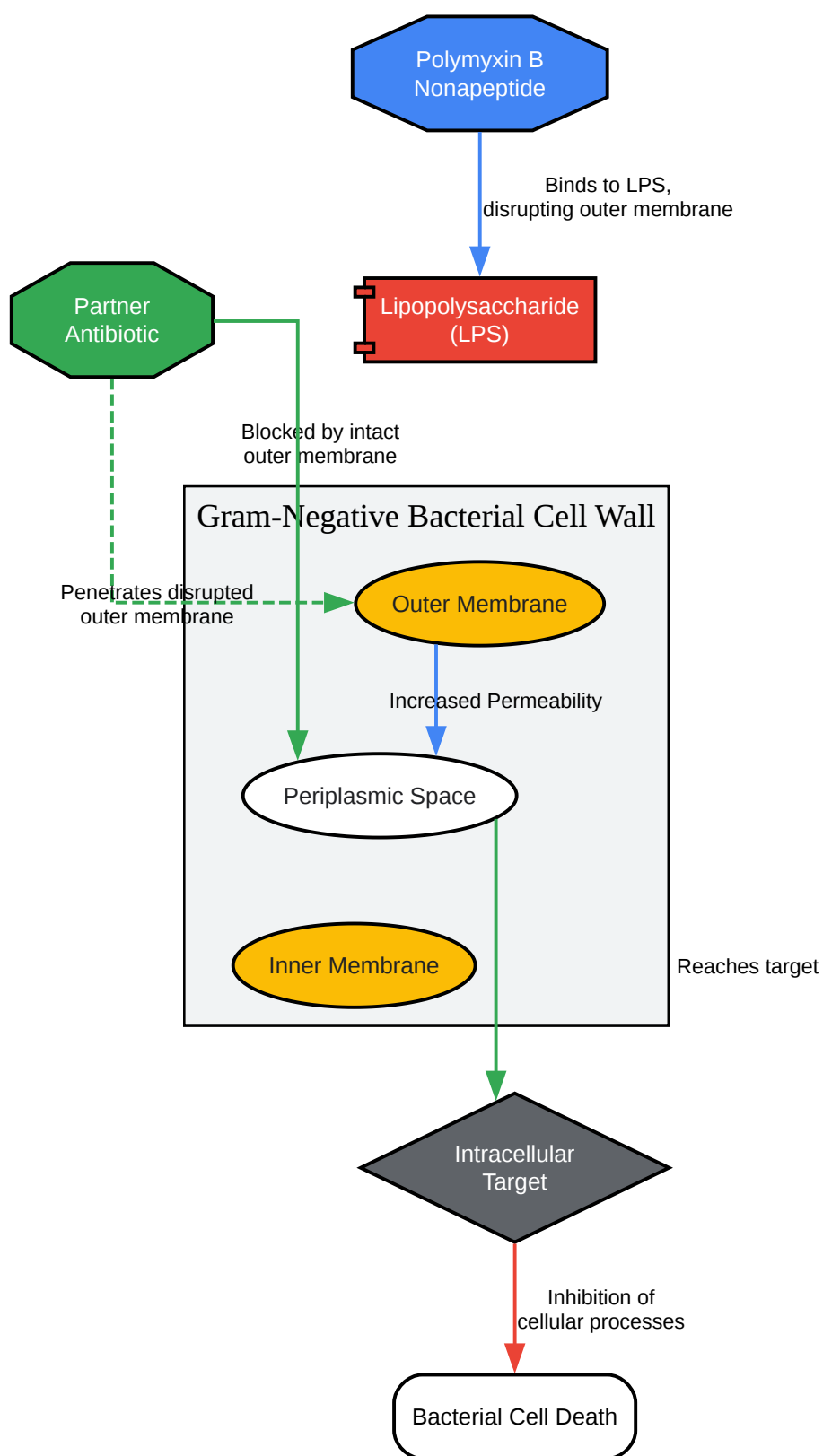
Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a significant global health challenge. One promising strategy to combat these pathogens is the use of combination therapies that exhibit synergistic effects. **Polymyxin B nonapeptide** (PMBN) is a derivative of polymyxin B that lacks the fatty acyl tail, rendering it significantly less toxic and devoid of direct bactericidal activity.^{[1][2]} However, PMBN retains the ability to permeabilize the outer membrane of Gram-negative bacteria.^{[1][2]} This action can potentiate the activity of other antibiotics that are typically excluded by this barrier, leading to synergistic interactions.^{[2][3][4]} The checkerboard assay is a robust in vitro method used to quantify the interactions between two antimicrobial agents, providing a quantitative measure of synergy, additivity, indifference, or antagonism.^{[5][6][7]}

These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of PMBN with a partner antibiotic against a target Gram-negative bacterium.

Mechanism of Action: PMBN-Mediated Sensitization

Polymyxin B nonapeptide acts as an outer membrane permeabilizer.[2] In Gram-negative bacteria, the outer membrane serves as a formidable barrier, preventing many antibiotics from reaching their intracellular targets. PMBN, a cationic peptide, interacts with the anionic lipopolysaccharide (LPS) molecules in the outer leaflet of the outer membrane.[2][8] This interaction displaces divalent cations (Mg^{2+} and Ca^{2+}) that stabilize the LPS layer, leading to a disorganization of the outer membrane structure.[2] The resulting increase in membrane permeability allows partner antibiotics, which may otherwise be ineffective, to penetrate the cell and reach their respective targets, leading to a synergistic antibacterial effect.[2][9]



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Diagram of PMBN's synergistic mechanism of action.

Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol outlines the steps for determining the synergistic interaction between PMBN and a partner antibiotic using the checkerboard broth microdilution method.

Materials

- 96-well microtiter plates (U-bottom)
- **Polymyxin B nonapeptide (PMBN)**
- Partner antibiotic
- Gram-negative bacterial strain of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile pipette tips and multichannel pipettes
- Spectrophotometer
- Incubator (35-37°C)
- Vortex mixer

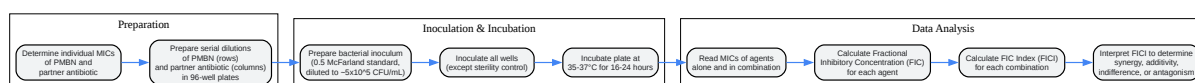
Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)

Before performing the checkerboard assay, the MIC of each agent (PMBN and the partner antibiotic) must be determined individually against the test organism.^[10] This is crucial for selecting the appropriate concentration ranges for the synergy testing. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.^[11]

Protocol for MIC Determination:

- **Prepare Antibiotic Stock Solutions:** Prepare high-concentration stock solutions of PMBN and the partner antibiotic in a suitable solvent.
- **Serial Dilutions:** In a 96-well plate, perform two-fold serial dilutions of each agent in CAMHB to create a range of concentrations. Typically, 10-12 dilutions are prepared.
- **Inoculum Preparation:** Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. [5] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well. [5][10]
- **Inoculation:** Add the prepared bacterial inoculum to each well containing the diluted antimicrobial agents. Include a growth control well (inoculum in broth only) and a sterility control well (broth only).
- **Incubation:** Incubate the plate at 35-37°C for 16-24 hours. [10]
- **Reading the MIC:** After incubation, determine the MIC by visually inspecting the wells for turbidity. The well with the lowest concentration of the agent showing no visible growth is the MIC.

Checkerboard Assay Workflow



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Workflow for the checkerboard synergy assay.

Detailed Checkerboard Protocol

- **Plate Setup:**

- Along the x-axis (columns 1-10), prepare two-fold serial dilutions of the partner antibiotic.
[6]
- Along the y-axis (rows A-G), prepare two-fold serial dilutions of PMBN.[6]
- Column 11 should contain only the serial dilutions of the partner antibiotic to re-determine its MIC.[6]
- Row H should contain only the serial dilutions of PMBN to re-determine its MIC.[7]
- Well H12 serves as the growth control (no antimicrobial agents), and another well can be used as a sterility control (broth only).[6]
- Inoculum Preparation and Inoculation:
 - Prepare the bacterial inoculum as described in the preliminary MIC determination step (final concentration of $\sim 5 \times 10^5$ CFU/mL).[5]
 - Inoculate each well of the checkerboard plate with the bacterial suspension.
- Incubation:
 - Incubate the plate at 35-37°C for 16-24 hours.[10]
- Data Collection:
 - After incubation, visually inspect the plate for turbidity. The MIC of each agent alone is the lowest concentration that inhibits growth in the respective control row or column.
 - For the combination wells, the MIC of the combination is the well with the lowest concentration of both agents that inhibits bacterial growth.

Data Presentation and Interpretation

The interaction between PMBN and the partner antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index (FICI).[5][7]

Calculation of the FIC Index

The FICI is calculated using the following formulas:

- FIC of PMBN (FICA) = (MIC of PMBN in combination) / (MIC of PMBN alone)[\[10\]](#)
- FIC of Partner Antibiotic (FICB) = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)[\[10\]](#)
- FIC Index (FICI) = FICA + FICB[\[10\]](#)

The lowest FICI value obtained from all the tested combinations is reported as the result of the interaction.[\[7\]](#)

Interpretation of the FIC Index

The FICI value is used to classify the nature of the interaction between the two agents:[\[5\]](#)[\[7\]](#)[\[10\]](#)

FICI Value	Interpretation
≤ 0.5	Synergy
> 0.5 to ≤ 1.0	Additive
> 1.0 to < 4.0	Indifference
≥ 4.0	Antagonism

Example Data Summary Tables

Table 1: MICs of Individual Agents

Agent	Bacterial Strain	MIC ($\mu\text{g/mL}$)
PMBN	E. coli ATCC 25922	>64
Partner Antibiotic X	E. coli ATCC 25922	16

Table 2: Checkerboard Assay Results and FICI Calculation

PMBN ($\mu\text{g/mL}$)	Partner Antibiotic X ($\mu\text{g/mL}$)	Growth (+/-)	FICA	FICB	FICI	Interpreta tion
...
4	2	-	0.0625	0.125	0.1875	Synergy
...

Conclusion

The checkerboard assay is a valuable tool for identifying and quantifying synergistic interactions between antimicrobial agents. For PMBN, this method can effectively demonstrate its potential to restore or enhance the activity of other antibiotics against multidrug-resistant Gram-negative bacteria. The detailed protocol and data interpretation guidelines provided in these application notes will enable researchers to systematically evaluate novel combination therapies, contributing to the development of new strategies to overcome antibiotic resistance. Further characterization of synergistic interactions can be performed using time-kill kinetic assays to understand the rate of bacterial killing.[7]

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